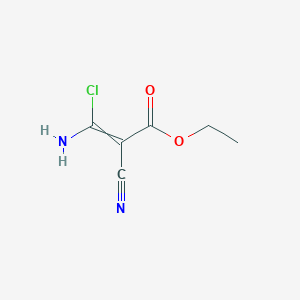![molecular formula C14H13N B14140241 3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
3-Methyl-5,6-dihydrobenzo[h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5,6-dihydrobenzo[h]quinoline is a heterocyclic aromatic organic compound with the molecular formula C14H13N It is a derivative of benzo[h]quinoline, featuring a methyl group at the 3-position and a partially saturated 5,6-dihydro ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6-dihydrobenzo[h]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzyl alcohols with secondary alcohols in the presence of a catalyst. This visible-light-mediated oxidative cyclization provides quinolines in good yields at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5,6-dihydrobenzo[h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds. Substitution reactions can result in various functionalized derivatives.
Applications De Recherche Scientifique
3-Methyl-5,6-dihydrobenzo[h]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-5,6-dihydrobenzo[h]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[h]quinoline: The parent compound without the methyl and dihydro modifications.
3-Methylquinoline: Lacks the dihydro ring but has the methyl group at the 3-position.
5,6-Dihydrobenzo[h]quinoline: Features the dihydro ring but lacks the methyl group.
Uniqueness
3-Methyl-5,6-dihydrobenzo[h]quinoline is unique due to the combination of its methyl group and partially saturated ring. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C14H13N |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
3-methyl-5,6-dihydrobenzo[h]quinoline |
InChI |
InChI=1S/C14H13N/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)15-9-10/h2-5,8-9H,6-7H2,1H3 |
Clé InChI |
GWUOUEPSNQVZJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=CC=CC=C3CC2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
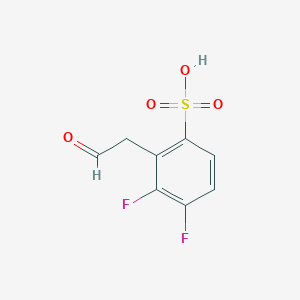
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
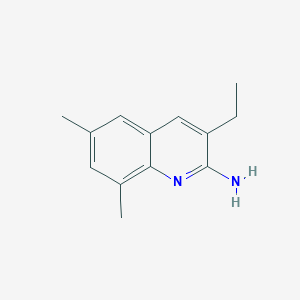
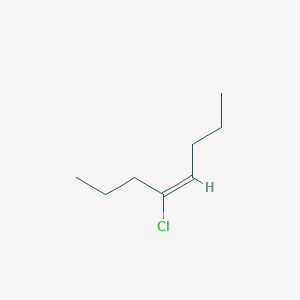
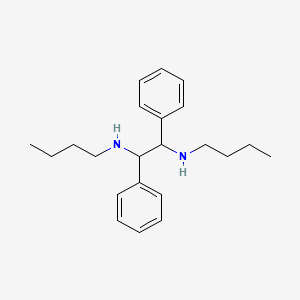
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14140217.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
